4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline
Description
4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a complex organic compound with a molecular formula of C30H31N3O3 and a molecular weight of 481.596 This compound features a quinoline core substituted with ethoxy and p-tolyl groups, and a piperazine ring substituted with a methoxyphenyl group
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-4-36-29-20-26(22-11-9-21(2)10-12-22)31-25-14-13-23(19-24(25)29)30(34)33-17-15-32(16-18-33)27-7-5-6-8-28(27)35-3/h5-14,19-20H,4,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVATLGPJPUWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one .
Chemical Reactions Analysis
4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can be compared with other similar compounds, such as:
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: This compound also has a similar structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a complex organic compound with significant potential in pharmacology. Its structure consists of a quinoline core with various functional groups, including a piperazine ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H31N3O3
- Molecular Weight : 481.596 g/mol
- IUPAC Name : [4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
The compound features a quinoline scaffold that is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Serotonergic Receptors : Studies indicate that derivatives of piperazine, such as this compound, exhibit high affinity towards serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7). These interactions are crucial for the modulation of mood and anxiety, suggesting potential antidepressant-like effects .
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in various biochemical pathways. For instance, it could modulate neurotransmitter levels by inhibiting the reuptake mechanisms associated with serotonin.
- Antioxidant Activity : Quinoline derivatives have been noted for their antioxidant properties, which can protect cells from oxidative stress and inflammation .
Antidepressant Activity
In vivo studies have demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For example:
- Tail Suspension Test : This model showed significant reductions in immobility time at doses as low as 2.5 mg/kg body weight, indicating potent antidepressant activity compared to standard drugs like imipramine .
Anti-inflammatory Effects
Research on related compounds has indicated potential anti-inflammatory properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for constructing the quinoline core and piperazine-carbonyl moiety in this compound?
The quinoline core can be synthesized via classical methods such as the Gould–Jacob or Skraup reactions, followed by functionalization at the 6-position. The piperazine-carbonyl group can be introduced via amide coupling reactions using carbodiimide activators (e.g., EDC/HOBt) or mixed carbonates. Key intermediates include 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid and 4-(2-methoxyphenyl)piperazine. Optimize reaction conditions (e.g., DMF as a solvent, 0–5°C for sensitive steps) to minimize side reactions .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Purity : HPLC with UV detection (≥95% purity threshold).
- Structural confirmation :
- NMR : - and -NMR to verify substituent positions (e.g., ethoxy at C4, methylphenyl at C2).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
- XRPD/TGA-DSC : To assess crystallinity and thermal stability, especially for salt forms (e.g., hydrochloride).
Advanced Research Questions
Q. How can substituent effects on the piperazine ring (e.g., 2-methoxyphenyl) be systematically evaluated for biological activity?
Design a SAR study synthesizing analogs with variations at the piperazine’s aryl group (e.g., 3-methoxyphenyl, 4-fluorophenyl). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to compare activity. For example, replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-CF) to test electronic effects. Include computational docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. How should low aqueous solubility be addressed during preclinical development?
- Salt formation : Synthesize hydrochloride or maleate salts to enhance solubility (e.g., 1.5–2.5× improvement in solubility observed for similar quinoline derivatives) .
- Nanoparticle formulation : Use PEGylated liposomes or poloxamer-based micelles to improve bioavailability.
- Co-solvent systems : Test mixtures of ethanol/Cremophor EL (1:1 v/v) for in vivo dosing .
Q. What methodologies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., LC-MS/MS).
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding.
- Dose-response refinement : Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
- Byproduct characterization : Use preparative HPLC to isolate impurities, followed by HRMS and --HMBC NMR for structural elucidation.
- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of piperazine) and temperature (e.g., 50°C for amide coupling) to suppress diastereomer formation .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are appropriate.
Q. How can computational tools predict metabolic liabilities of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
